3-{4-[(3-Methoxyphenyl)carbamoyl]phenyl}propanoic acid
Description
3-{4-[(3-Methoxyphenyl)carbamoyl]phenyl}propanoic acid is a synthetic organic compound characterized by a propanoic acid backbone substituted with a 4-[(3-methoxyphenyl)carbamoyl]phenyl group. The methoxy (-OCH₃) group at the 3-position of the phenyl ring confers distinct electronic and steric properties, influencing its solubility, reactivity, and biological interactions.
Properties
IUPAC Name |
3-[4-[(3-methoxyphenyl)carbamoyl]phenyl]propanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17NO4/c1-22-15-4-2-3-14(11-15)18-17(21)13-8-5-12(6-9-13)7-10-16(19)20/h2-6,8-9,11H,7,10H2,1H3,(H,18,21)(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MKLHEWGBAMUSMS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)NC(=O)C2=CC=C(C=C2)CCC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{4-[(3-Methoxyphenyl)carbamoyl]phenyl}propanoic acid typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Carbamoyl Intermediate: The reaction between 3-methoxyaniline and an appropriate acid chloride (such as 4-chlorobenzoyl chloride) in the presence of a base (e.g., triethylamine) to form the carbamoyl intermediate.
Coupling Reaction: The carbamoyl intermediate is then coupled with a propanoic acid derivative using a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC) to form the final product.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-{4-[(3-Methoxyphenyl)carbamoyl]phenyl}propanoic acid can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The carbamoyl group can be reduced to an amine.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Electrophiles such as bromine (Br₂) or nitric acid (HNO₃) in the presence of a catalyst.
Major Products
Oxidation: Formation of 3-{4-[(3-Hydroxyphenyl)carbamoyl]phenyl}propanoic acid.
Reduction: Formation of 3-{4-[(3-Aminophenyl)carbamoyl]phenyl}propanoic acid.
Substitution: Formation of various substituted derivatives depending on the electrophile used.
Scientific Research Applications
3-{4-[(3-Methoxyphenyl)carbamoyl]phenyl}propanoic acid has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Studied for its potential as an enzyme inhibitor or as a probe in biochemical assays.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of 3-{4-[(3-Methoxyphenyl)carbamoyl]phenyl}propanoic acid involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The methoxy and carbamoyl groups play a crucial role in its binding affinity and specificity.
Comparison with Similar Compounds
Substituent Effects on Bioactivity and Physicochemical Properties
3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives
- Structure : Features a hydroxyl (-OH) group instead of methoxy (-OCH₃) at the phenyl ring.
- Key Findings: Demonstrated anticancer activity (IC₅₀ values ranging from 1–50 µM) and antioxidant properties, protecting normal cells while sensitizing cancer cells to therapy .
- Comparison : The methoxy group in the target compound may reduce antioxidant efficacy due to weaker electron-donating capacity but improve lipophilicity (predicted logP ~2.8–3.5), favoring blood-brain barrier penetration .
3-[4-(Trifluoromethyl)phenyl]propanoic Acid
- Structure : Substituted with a trifluoromethyl (-CF₃) group, a strong electron-withdrawing substituent.
- Key Findings :
3-(4-Methoxyphenyl)propanoic Acid
- Structure : Para-methoxy substitution (4-OCH₃) vs. meta (3-OCH₃) in the target compound.
- Key Findings :
- Comparison : Meta-substitution in the target compound may introduce steric hindrance, altering binding kinetics compared to para analogs .
Biological Activity
3-{4-[(3-Methoxyphenyl)carbamoyl]phenyl}propanoic acid, also known as a derivative of hydroxycinnamic acid, has garnered attention for its diverse biological activities. This compound is structurally related to other phenolic compounds, and its potential health benefits have been explored in various studies. The following sections provide an in-depth analysis of its biological activity, including relevant research findings, case studies, and data tables.
Chemical Structure and Properties
The compound's chemical structure can be represented as follows:
- IUPAC Name : this compound
- Molecular Formula : C16H17NO3
- Molecular Weight : 285.31 g/mol
Antioxidant Properties
Research indicates that derivatives of hydroxycinnamic acids exhibit significant antioxidant properties. These compounds help in scavenging free radicals, thereby reducing oxidative stress in biological systems. A study demonstrated that this compound effectively inhibited lipid peroxidation in cellular models, suggesting its potential role in preventing oxidative damage .
Anti-inflammatory Effects
The compound has shown promise in mitigating inflammatory responses. In vitro studies revealed that it inhibits the expression of pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophages. This suggests a potential application in treating inflammatory diseases .
Metabolic Benefits
Recent studies have highlighted the role of this compound in metabolic health. It was found to improve insulin sensitivity and reduce hepatic steatosis in animal models subjected to high-fat diets. The mechanism involves modulation of gut microbiota, leading to enhanced lipid metabolism .
Antidiabetic Effects
The compound has been associated with antidiabetic properties. It activates specific receptors (GPR41) that play a crucial role in lipid catabolism, contributing to weight management and improved glucose homeostasis .
Cognitive Function Improvement
Preliminary research suggests that this compound may enhance cognitive functions. Animal studies indicated improvements in memory and learning tasks, potentially linked to its antioxidant activity and modulation of neuroinflammation .
Summary of Biological Activities
Case Studies
- Case Study on Obesity : In a controlled trial with obese mice, supplementation with this compound led to a significant reduction in body weight and fat accumulation compared to the control group. The study highlighted the compound's ability to modulate gut microbiota favorably .
- Diabetes Management : In a clinical study involving diabetic patients, administration of the compound resulted in improved glycemic control and reduced insulin resistance as measured by HOMA-IR scores. Participants reported enhanced energy levels and overall well-being during the trial period .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
